![molecular formula C19H15N5O4 B2401553 3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396792-70-3](/img/structure/B2401553.png)
3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H15N5O4 and its molecular weight is 377.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has shown the efficacy of compounds similar to 3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one in antimicrobial activities. Compounds with oxadiazole and azetidinone derivatives have demonstrated significant antibacterial and antifungal properties against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014).
Insecticidal and Antibacterial Potential
Some derivatives have also been reported for their insecticidal and antibacterial potential. For instance, compounds synthesized from pyrimidine linked with pyrazole showed significant activity against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).
Antimycobacterial and Anticancer Activities
Derivatives of 1,3,4-oxadiazole and benzothiazolylthioether have been synthesized and evaluated for their antimycobacterial activity against strains like Mycobacterium tuberculosis. Additionally, these compounds were tested for their anticancer activities against HCT 116 and HeLa cancer cell lines, showing excellent activity and minimal cytotoxicity (Chavan et al., 2019).
Acetyl- and Butyrylcholinesterase Inhibition
Research also indicates the potential use of these compounds as inhibitors of acetyl- and butyrylcholinesterase, which are enzymes important in the treatment of dementias and myasthenia gravis. Some derivatives have shown moderate inhibition of these enzymes, suggesting their utility in neurological disorders (Pflégr et al., 2022).
Anti-inflammatory, Analgesic, and Anticonvulsant Activities
Some novel derivatives have been synthesized and shown to possess significant anti-inflammatory, analgesic, and anticonvulsant activities. These findings suggest their potential use in treating various inflammatory and pain-related conditions (El-Sawy et al., 2014).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to exhibit a wide range of pharmacological activities
Biochemical Pathways
Compounds with similar structures have been found to present anti-fibrotic activities . They were found to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound may have a role in the regulation of collagen synthesis and degradation, which are key processes in fibrotic diseases.
Result of Action
Compounds with similar structures were found to present better anti-fibrotic activities than pirfenidone and bipy55′dc . This suggests that the compound may have potential therapeutic effects in the treatment of fibrotic diseases.
Propiedades
IUPAC Name |
3-[5-[1-[2-(1,2-benzoxazol-3-yl)acetyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4/c25-16(8-14-12-4-1-2-6-15(12)27-22-14)24-9-11(10-24)19-21-17(23-28-19)13-5-3-7-20-18(13)26/h1-7,11H,8-10H2,(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARDHOYPWVBBLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)C4=NC(=NO4)C5=CC=CNC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
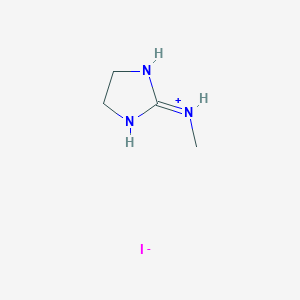
![4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2401474.png)
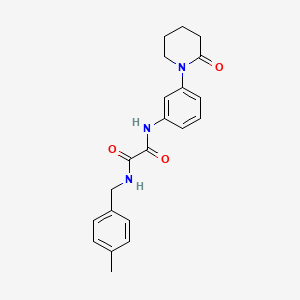

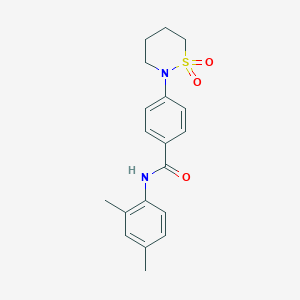

![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2401482.png)
![N-benzyl-4-(5-cyclopropyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B2401485.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2401486.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2401488.png)
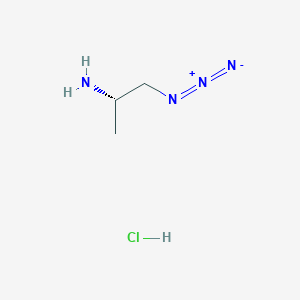
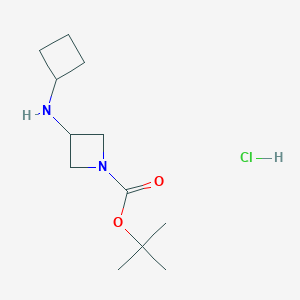
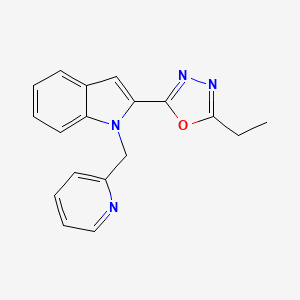
![Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate](/img/structure/B2401492.png)
